Zinniol

Descripción general

Descripción

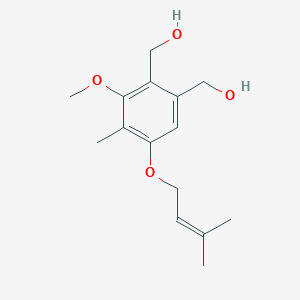

Zinniol is a member of methoxybenzenes.

Aplicaciones Científicas De Investigación

Fitopatología

Zinniol es conocido como una fitotoxina no selectiva del huésped producida por hongos del género Alternaria . Se ha estudiado por sus efectos en las células vegetales, particularmente en el contexto de su fitotoxicidad contra Tagetes erecta, comúnmente conocida como caléndula . Aunque su papel en el proceso infeccioso sigue siendo incierto, las interacciones de this compound con los cultivos celulares vegetales proporcionan información valiosa sobre los mecanismos de la enfermedad vegetal y la resistencia .

Aplicaciones agrícolas

En la agricultura, el género padre de this compound, Phoma, tiene especies que se consideran para el control biológico de malezas . Los metabolitos de Phoma, que pueden incluir this compound, han mostrado potencial para promover la protección de los cultivos y podrían incorporarse en aplicaciones biotecnológicas para una agricultura sostenible .

Investigación médica

Los efectos de this compound en las membranas celulares y la fragmentación del ADN han sido menos intensos que los causados por la fracción lipofílica de la que se deriva . Esto sugiere un potencial para la investigación médica en la comprensión de las respuestas celulares a los compuestos fitotoxicos externos y el desarrollo de estrategias terapéuticas contra enfermedades que involucran mecanismos de daño celular similares.

Biotecnología

En la investigación biotecnológica, los compuestos relacionados con this compound son de interés debido a sus interacciones con los protoplastos vegetales y la estimulación de la entrada de calcio en las células . Esto puede llevar al desarrollo de herramientas para descubrir el papel de los metabolitos secundarios en las interacciones hongo-planta .

Farmacología

This compound ha sido aislado e identificado por sus propiedades fitotoxicas, y se ha demostrado su actividad no específica con respecto a plantas de diferentes familias . Su concentración inhibitoria media (IC50) para fibroblastos embrionarios de rata se ha determinado, lo que podría ser relevante en estudios farmacológicos centrados en la citotoxicidad

Mecanismo De Acción

Target of Action

Zinniol is a non-host selective phytotoxin commonly produced by fungi of the Alternaria genus . It has been reported to target susceptible marigold (Tagetes erecta) plants . .

Mode of Action

It has been shown to produce necrosis on leaves of susceptible marigold plants . . tagetica, which contains this compound, also produces similar effects .

Biochemical Pathways

It has been suggested that this compound may affect cell membranes and dna fragmentation . The effects of this compound on these cellular components are less intense than those caused by the lipophilic fraction of A. tagetica .

Result of Action

This compound has been shown to cause necrosis in leaves of susceptible marigold plants . . This suggests that this compound may not play a significant role in the A. tagetica – T. erecta interaction .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Zinniol interacts with various biomolecules, including cell membranes and DNA . Its effects on these biomolecules are less intense than those caused by the lipophilic fraction .

Cellular Effects

This compound has been shown to produce necrosis on leaves of susceptible marigold (Tagetes erecta) plants . At the cellular level, pure this compound is not markedly phytotoxic at concentrations known to induce necrosis in leaves of T. erecta .

Molecular Mechanism

It is known to interact with cell membranes and DNA, but its effects are less intense than those caused by the lipophilic fraction .

Metabolic Pathways

This compound is involved in the metabolic pathways of the Alternaria genus

Propiedades

IUPAC Name |

[2-(hydroxymethyl)-3-methoxy-4-methyl-5-(3-methylbut-2-enoxy)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O4/c1-10(2)5-6-19-14-7-12(8-16)13(9-17)15(18-4)11(14)3/h5,7,16-17H,6,8-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUMQPTRUYCCSEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1OC)CO)CO)OCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10170425 | |

| Record name | Zinniol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17811-28-8 | |

| Record name | Zinniol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17811-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zinniol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017811288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinniol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125427 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Zinniol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZINNIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XM821R13R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

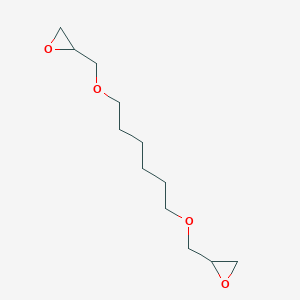

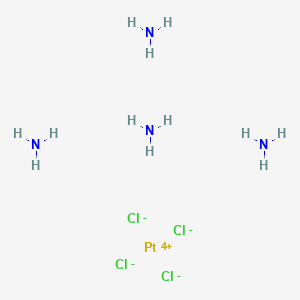

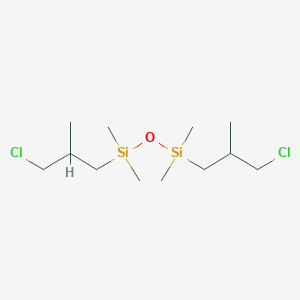

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B100786.png)